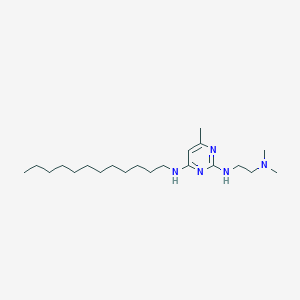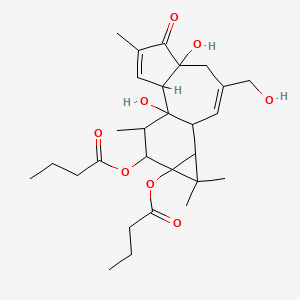![molecular formula C30H24O9 B8117877 19-acetyl-5,21-dihydroxy-7,9,14,20-tetramethoxy-17-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(23),2,4,6,8,10,14,17,19,21-decaene-12,13-dione](/img/structure/B8117877.png)
19-acetyl-5,21-dihydroxy-7,9,14,20-tetramethoxy-17-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(23),2,4,6,8,10,14,17,19,21-decaene-12,13-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “19-acetyl-5,21-dihydroxy-7,9,14,20-tetramethoxy-17-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(23),2,4,6,8,10,14,17,19,21-decaene-12,13-dione” is known as Hypocrellin B. Hypocrellin B is a naturally occurring pigment isolated from the fungi Hypocrella bambusae and Shiraia bambusicola. It is primarily recognized for its role as an apoptosis inducer and its application as a photosensitizer in photodynamic therapy for cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hypocrellin B can be synthesized through various chemical reactions involving its precursor compounds. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the formation of the desired molecular structure. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of Hypocrellin B involves large-scale fermentation processes using the fungi Hypocrella bambusae and Shiraia bambusicola. The fermentation process is optimized to maximize the yield of Hypocrellin B, followed by extraction and purification steps to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Hypocrellin B undergoes various chemical reactions, including:
Oxidation: Hypocrellin B can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in Hypocrellin B.
Substitution: Substitution reactions can introduce new functional groups into the Hypocrellin B molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving Hypocrellin B include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of Hypocrellin B depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of Hypocrellin B .
Scientific Research Applications
Hypocrellin B has a wide range of scientific research applications, including:
Chemistry: Used as a photosensitizer in photodynamic therapy research.
Biology: Studied for its role in inducing apoptosis in cancer cells.
Medicine: Investigated for its potential therapeutic applications in cancer treatment.
Industry: Utilized in the development of photodynamic therapy products and other related applications.
Mechanism of Action
Hypocrellin B exerts its effects primarily through its role as a photosensitizer. When exposed to light, Hypocrellin B generates reactive oxygen species that can induce apoptosis in cancer cells. The molecular targets and pathways involved in this process include the activation of caspases and the disruption of mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Hypocrellin B include other photosensitizers used in photodynamic therapy, such as:
- Hypocrellin A
- Photofrin
- Verteporfin
Uniqueness
Hypocrellin B is unique due to its natural origin from fungi and its specific molecular structure, which allows it to effectively generate reactive oxygen species upon light exposure. This makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
19-acetyl-5,21-dihydroxy-7,9,14,20-tetramethoxy-17-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(23),2,4,6,8,10,14,17,19,21-decaene-12,13-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O9/c1-10-7-13-20-19-12(26(33)28(35)29(13)38-5)8-15(36-3)22-16(37-4)9-14(32)21(24(19)22)25-23(20)17(10)18(11(2)31)30(39-6)27(25)34/h8-9,32,34H,7H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKASJPDEIDZMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C4C(=C(C(=O)C(=O)C5=CC(=C6C(=CC(=C(C6=C54)C3=C(C(=C2C(=O)C)OC)O)O)OC)OC)OC)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C3=C4C(=C(C(=O)C(=O)C5=CC(=C6C(=CC(=C(C6=C54)C3=C(C(=C2C(=O)C)OC)O)O)OC)OC)OC)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
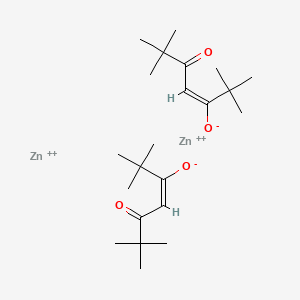
![(1R,2R)-1,2-diphenylethane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);dichloride](/img/structure/B8117807.png)
![Dichloro[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B8117809.png)
![[1-(3,4-dichloro-2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;(1R,2R)-1,2-diphenylethane-1,2-diamine;ruthenium(2+)](/img/structure/B8117815.png)
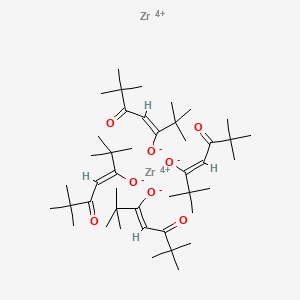
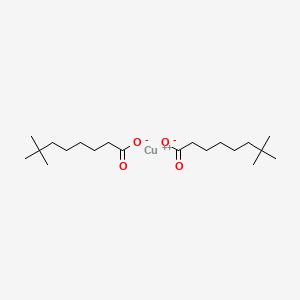
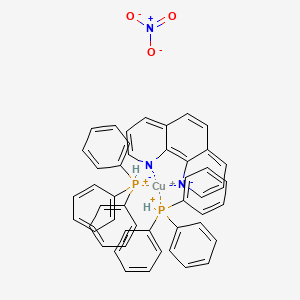
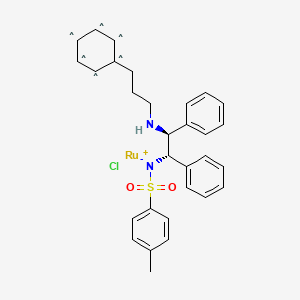
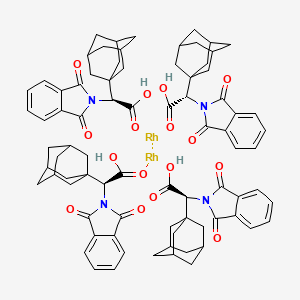
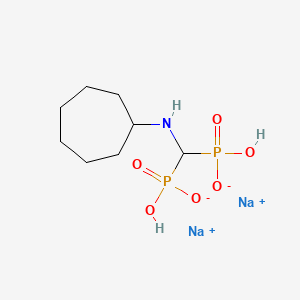
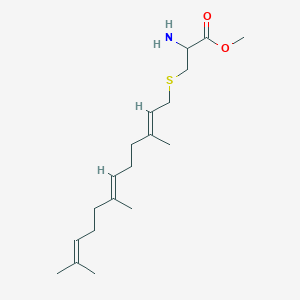
![potassium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B8117895.png)
